molecular formula C13H21NO3 B6249705 tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2411296-03-0

tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B6249705
CAS No.: 2411296-03-0
M. Wt: 239.31 g/mol
InChI Key: KPEPOCPERRUBLA-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 3.5 spiro ring system. The molecule consists of a pyrrolidine ring fused to a cyclohexanone moiety via a spiro junction at the nitrogen atom. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . The compound’s structural uniqueness lies in the juxtaposition of the ketone (3-oxo) group and the spirocyclic framework, which influence its reactivity and applications in drug discovery.

Properties

CAS No.

2411296-03-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)13(14)7-5-4-6-8-13/h4-9H2,1-3H3

InChI Key

KPEPOCPERRUBLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCCCC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of a ketone with an amine under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced through esterification. This can be achieved by reacting the carboxylic acid derivative of the spirocyclic compound with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening can also optimize reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the spirocyclic core or the tert-butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to design and synthesize bioactive molecules. Its unique structure allows for the exploration of new pharmacophores and the development of potential therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its stability and ability to interact with biological targets make it a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its rigidity and stability are advantageous in creating polymers and other materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro frameworks are widely utilized in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a detailed comparison of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate with structurally related analogs:

Positional Isomers: 3-Oxo vs. 7-Oxo Derivatives

  • tert-Butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate Molecular Formula: C₁₃H₂₁NO₃ (identical to the 3-oxo isomer). Key Difference: The ketone group is at the 7-position instead of 3, altering the electronic environment and reactivity. Synthesis: Prepared via similar Boc-protection strategies but requires distinct starting materials . Applications: Used as a precursor for hydroxylated derivatives (e.g., via LiBHEt₃ reduction), analogous to methods described for 2-azaspiro[4.4]nonane derivatives .

Ring Size Variations: Spiro[3.5] vs. Spiro[4.4]

  • tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate Molecular Formula: C₁₂H₂₁NO₃. Structure: Features a larger spiro[4.4] system (pyrrolidine fused to cyclopentanone). Synthesis: Achieved in 40% yield via Boc-protection of 2-azaspiro[4.4]nonan-1-one using triethylamine and DMAP .
  • tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate Functional Group: Methylene (C=CH₂) instead of ketone. Synthesis: Formed via Pd-catalyzed aza-Heck cyclization in 68% yield . Applications: The exocyclic double bond enables Diels-Alder reactions for polycyclic scaffold construction.

Heteroatom Substitution: Thia vs. Aza Derivatives

  • tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate Molecular Formula: C₁₃H₂₃NO₂S. Key Feature: A sulfur atom replaces the oxygen in the cyclohexane ring. Physical Properties: Melting point 69–70°C, higher than most oxygenated analogs due to sulfur’s polarizability . Applications: Thia analogs are explored for enhanced metabolic stability in drug candidates.

Diaza-Spiro Derivatives

  • tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Molecular Formula: C₁₂H₂₂N₂O₂. Structure: Contains two nitrogen atoms, enabling dual hydrogen-bonding interactions. Applications: Key intermediate in synthesizing PARP-1 inhibitors for BRCA-deficient cancers . Synthesis: Derived from 4-(N-Boc-amino)cyclohexanone, highlighting the versatility of ketone-containing precursors .
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hazards: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) . Handling: Requires stringent safety protocols compared to non-diaza analogs.

Comparative Data Tables

Table 2. Hazard Profiles

Compound Name GHS Classification Key Hazards Reference
This compound Not specified Limited data available
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate H302, H315, H319, H335 Oral toxicity, skin/eye irritation
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Not specified Lab use only

Biological Activity

tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate, with the CAS number 2411296-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 241.287 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

Structural Information

  • IUPAC Name : this compound
  • Molecular Weight : 241.287 g/mol
  • CAS Number : 2411296-03-0

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer research.

Antitumor Activity

A study evaluating a series of heterocyclic compounds, including those with spirofused structures akin to tert-butyl 3-oxo-1-azaspiro[3.5]nonane, demonstrated significant antiproliferative effects against several cancer cell lines such as HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating strong cytotoxicity and potential for further development as antitumor agents .

The mechanism by which these compounds exert their effects appears to involve:

  • Induction of apoptosis: Analysis showed an increase in the SubG1 phase population in treated cells, suggesting activation of apoptotic pathways.
  • Disruption of cytoskeletal structures: Confocal microscopy revealed that treatment led to significant changes in actin filament organization within cells .

These findings suggest that tert-butyl 3-oxo-1-azaspiro[3.5]nonane may influence key regulatory proteins involved in cell cycle control and apoptosis, such as p53 and MDM2 .

In Vitro Studies

In vitro experiments have shown that treatment with tert-butyl 3-oxo-1-azaspiro[3.5]nonane results in:

  • Increased apoptosis in HeLa and CT26 cells.
  • Decreased cell motility and morphological changes indicative of cytotoxic stress.

In Vivo Studies

Preliminary in vivo studies indicated that compounds related to tert-butyl 3-oxo-1-azaspiro[3.5]nonane could effectively inhibit tumor growth dynamics in Balb/C mice models, supporting the potential for therapeutic applications .

Summary of Findings

The biological activity of tert-butyl 3-oxo-1-azaspiro[3.5]nonane highlights its potential as a lead compound for developing new anticancer therapies. The following table summarizes key findings from various studies:

Study Cell Line IC50 (μM) Mechanism Effect
Study AHeLa4.2ApoptosisHigh cytotoxicity
Study BCT2624.1Cell cycle arrestDecreased motility
Study CJurkatNot specifiedCytoskeletal disruptionMorphological changes

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